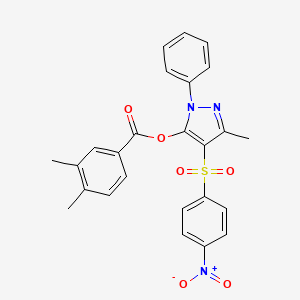

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by various functionalization reactions. In the study of novel pyrazole-3,4-dicarboxamides, the starting material was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, from which a series of derivatives were synthesized, including those bearing sulfonamide moieties . These compounds were characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure of pyrazole derivatives. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . Such studies are crucial for understanding the electronic properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For example, 3,5-dinitro-4-(phenylsulfonyl)pyrazole was involved in a nucleophilic substitution reaction with thiophenol, which proceeded with the substitution of the phenylsulfonyl group . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Polarographic studies can provide information on the redox behavior of these compounds in different solvent systems, as seen in the study of a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole . The reduction of this compound occurs in multiple steps, which are diffusion-controlled and vary with the pH of the solution.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those similar to the specified compound, focus on the development of new methodologies for constructing pyrazole cores and introducing sulfonyl groups. For instance, Vasin et al. (2015) detailed the synthesis of 3H-pyrazoles through reactions of methyl and p-tolyl phenylethynyl sulfones with diphenyldiazomethane, highlighting the thermal and acid-catalyzed transformations of these compounds to yield sulfonyl-substituted pyrazoles (Vasin, V., Masterova, Yu. Yu., Bezrukova, E., Razin, V. V., & Somov, N., 2015). This study illustrates the chemical versatility of pyrazole derivatives in organic synthesis and their potential for further functionalization.

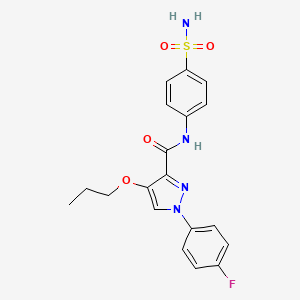

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives are explored for their biological activities, including enzyme inhibition and antimicrobial effects. A study by Mert et al. (2015) synthesized pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moieties and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes. The study found that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in designing inhibitors for enzymes relevant in various diseases (Mert, S., Alım, Z., İşgör, M., Anıl, B., Kasımoğulları, R., & Beydemir, Ş., 2015).

Material Science Applications

The application of pyrazole derivatives in material science, particularly in the development of novel dyes and pigments, is another area of interest. The synthesis and characterization of these compounds for their coloration properties on various substrates can lead to the development of new materials with specific optical properties. For instance, Hussain et al. (2016) discussed the synthesis of 4-amino-1-(p-sulphophenyl)-3-methyl-5-pyrazolone based azo acid dyes and their applications on leather, showcasing the potential of pyrazole derivatives in material applications (Hussain, G., Ather, M., Khan, M., Saeed, A., Saleem, R., Shabir, G., & Channar, P., 2016).

Propriétés

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-10-19(15-17(16)2)25(29)34-24-23(18(3)26-27(24)20-7-5-4-6-8-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMONSCFLWMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)